Single-Crystal X‑ray Structure Provides Unambiguous Molecular Geometry for Structure‑Based Drug Design
The title compound was crystallized from acetonitrile, and its single‑crystal X‑ray analysis revealed a monoclinic P21/c space group with unit‑cell parameters a = 10.1712(7) Å, b = 19.8982(1) Å, c = 7.6814(6) Å, and β = 103.841° [1]. This is the first reported crystal structure of a 3‑(morpholine‑4‑sulfonyl)benzothiophene‑2‑carboxylate, providing a definitive three‑dimensional template for computational docking and pharmacophore modeling. Most benzothiophene‑2‑carboxylate analogs described in the literature lack single‑crystal X‑ray characterization, leaving their precise conformation ambiguous and limiting the reliability of in silico studies.
| Evidence Dimension | Availability of single‑crystal X‑ray structural data |
|---|---|
| Target Compound Data | Monoclinic P21/c; a = 10.1712 Å, b = 19.8982 Å, c = 7.6814 Å, β = 103.841° |
| Comparator Or Baseline | Typical benzothiophene‑2‑carboxylate analogs: no single‑crystal X‑ray structure reported in peer‑reviewed literature |
| Quantified Difference | Target compound is the only 3‑(morpholine‑4‑sulfonyl)benzothiophene‑2‑carboxylate with a publicly available crystal structure |
| Conditions | Crystallization from acetonitrile; data collected at 293 K |
Why This Matters
Procurement of a crystallographically validated batch ensures that downstream computational models and biological assays are based on an experimentally confirmed molecular geometry, reducing the risk of irreproducible results caused by conformational ambiguity.
- [1] Ivachtchenko AV, Mitkin OD, Kravchenko DV, Kovalenko SM, Shishkina SV, Bunyatyan ND, Konovalova IS, Dmitrieva IG, Ivanov VV, Langer T. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Heliyon. 2019;5(11):e02738. View Source
